molecular formula C22H22N2O B2991283 2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine CAS No. 349457-25-6

2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine

Cat. No.: B2991283
CAS No.: 349457-25-6
M. Wt: 330.431
InChI Key: WBLGYRFPRXTHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring methoxyphenyl groups are frequently investigated as core structures or intermediates in the development of potential therapeutic agents . The imidazolidine core presents a privileged scaffold in organic chemistry, often explored for its potential to interact with various biological targets. Researchers value this compound for its use in structure-activity relationship (SAR) studies and as a building block in the synthesis of more complex molecules. In particular, methoxyphenyl derivatives are common in the exploration of kinase inhibitors, such as CDK-2, which is a target in oncology research . The specific stereochemistry and substitution pattern of this compound make it a valuable candidate for probing biochemical pathways and developing novel bioactive molecules. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-25-21-14-8-9-18(17-21)22-23(19-10-4-2-5-11-19)15-16-24(22)20-12-6-3-7-13-20/h2-14,17,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLGYRFPRXTHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features an imidazolidine core substituted with two phenyl groups and a methoxyphenyl group. This unique structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of imidazolidines, including this compound, exhibit significant anticancer activity. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay reported IC50 values for derivatives in the range of 10-30 µM against HCT116 (colon cancer) cells, indicating moderate to high efficacy in inhibiting cell proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of imidazolidine derivatives. Compounds similar to this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL depending on the bacterial strain tested .

Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Analogous compounds have shown promising results in inhibiting tyrosinase activity. For example, one study reported an IC50 value of 1.12 µM for a related compound, significantly outperforming traditional inhibitors like kojic acid (IC50 = 24.09 µM) . This suggests that this compound may possess similar inhibitory properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
  • Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell membrane integrity or inhibits essential metabolic pathways.
  • Tyrosinase Inhibition : The mechanism involves competitive inhibition at the active site of tyrosinase, preventing the conversion of tyrosine to melanin.

Case Studies

StudyFindingsReference
MTT Assay on HCT116 CellsIC50 values between 10-30 µM indicating significant cytotoxicity
Antimicrobial TestingMIC values ranged from 15-50 µg/mL against various bacteria
Tyrosinase InhibitionAnalog showed IC50 = 1.12 µM compared to kojic acid's IC50 = 24.09 µM

Scientific Research Applications

While comprehensive data tables and documented case studies for "2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine" are not available within the provided search results, the compound and its derivatives have applications in medicinal chemistry and serve as building blocks for synthesizing bioactive molecules .

Synthesis and characteristics: Imidazolidine derivatives can be produced through various synthetic strategies, including cycloaddition reactions . One method involves reacting oxalyl chloride and urea, followed by neutralization . Sulfur-containing products can be obtained using acetonitrile as a solvent and flash chromatography for purification .

Medicinal Chemistry Applications

  • Therapeutic Agent Potential: this compound is investigated for its potential as a therapeutic agent.
  • CB1 Cannabinoid Receptor Activity: Some triphenylimidazolidine-2,4-dione derivatives exhibit affinity and selectivity for the human CB1 cannabinoid receptor . They also act as inverse agonists at this receptor . CB1 cannabinoid receptor antagonists or inverse agonists have potential in treating Tourette’s syndrome tics and pain relief, without causing psychotropic side effects . They may also be effective in treating drug dependence and reducing brain injury .
  • Analgesic Properties: Studies have identified novel compounds with new scaffolds as potent analgesics . These compounds elicit their analgesic effect via active metabolites and activate the μ opioid receptor (MOR) .
  • Anti-inflammatory Activity: One study showed that a novel synthetic compound, (E)-2-methoxy-4- (3- (4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), exhibits anti-inflammatory activity by inhibiting STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes . MMPP also demonstrated anti-arthritic activity in a collagen antibody-induced arthritis (CAIA) mouse model in vivo .
  • Potential anticancer activity: 2-(3-methoxyphenyl)-6,7-methylenedioxoquinolin-4-one (MMEQ) is a novel synthesized compound that can induce apoptosis in TSGH8301 human bladder cancer cells . MMEQ caused morphological changes and inhibited the cell growth of TSGH8301 cells in a time- and dose-dependent manner, and promoted the levels of caspase-3, caspase-8, caspase-9, Bax, Bcl-xs, decreased the levels of Bcl-2 and Bid and then led to dysfunction of ΔΨm, following the releases of cytochrome c, AIF and Endo G from mitochondria to cytosol and nuclei, and finally caused cell apoptosis .

Additional Applications

  • Antioxidant Properties: Some synthesized quinazolinone derivatives have been evaluated for antioxidant activity .
  • Hydride Donors: Imidazolidines can be used as hydride donors in palladium-catalyzed alkyne reductions .
  • Synthesis of Tryptoline Stereoisomers: All four stereoisomers of tryptoline or tetrahydro-β-carboline can be synthesized using catalyst-free amidation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features/Applications
This compound C₂₂H₂₂N₂O 330.43 3-Methoxyphenyl Synthetic intermediate; potential pharmaceutical applications
2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine C₁₉H₁₇N₃O₂S 351.42 5-Nitrothiophen-2-yl Industrial-grade agrochemical intermediate; nitro group enhances reactivity
2-(Furan-2-yl)-1,3-diphenylimidazolidine C₁₉H₁₈N₂O 290.37 Furan-2-yl Electron-rich heterocycle; used in organic synthesis research
2,2'-Bis(1,3-diphenylimidazolidinylidene) C₃₀H₂₈N₄ 444.57 Dimeric structure Conjugated system; applications in material science and catalysis

Key Differences and Implications

Substituent Effects :

  • Methoxyphenyl (Target Compound) : The 3-methoxy group provides moderate electron-donating effects, improving solubility and influencing steric interactions. This contrasts with the electron-withdrawing nitro group in 2-(5-nitrothiophen-2-yl)-1,3-diphenylimidazolidine, which enhances electrophilic reactivity .
  • Furan vs. Thiophene : The furan substituent in 2-(furan-2-yl)-1,3-diphenylimidazolidine introduces oxygen-based resonance effects, while the thiophene in nitrothiophene derivatives offers sulfur-mediated conjugation .

Synthetic Utility :

  • The target compound is synthesized via cyclization reactions similar to those described for benzimidazole derivatives (e.g., using benzaldehyde and aniline under catalytic conditions) . In contrast, dimeric derivatives like 2,2'-bis(1,3-diphenylimidazolidinylidene) require coupling reactions to stabilize conjugated systems .

Nitrothiophene derivatives exhibit industrial relevance, possibly as herbicide intermediates (e.g., triflusulfuron methyl) , while furan-based analogues may serve as ligands in metal-catalyzed reactions .

Physical Properties: The dimeric derivative 2,2'-bis(1,3-diphenylimidazolidinylidene) has a higher molecular weight (444.57 g/mol) and extended conjugation, which may enhance thermal stability compared to the monomeric target compound . Crystal packing studies of related imidazolidines (e.g., 1-methyl-3-phenylimidazolidine-2-thione) reveal C–H···π interactions, suggesting similar intermolecular forces govern the target compound’s solid-state behavior .

Q & A

Q. What established synthetic routes are available for 2-(3-Methoxyphenyl)-1,3-diphenylimidazolidine, and how can experimental conditions be optimized?

  • Methodological Answer : Synthesis of imidazolidine derivatives often involves condensation reactions between amines and carbonyl compounds. For example, benzimidazole analogs are synthesized via reactions of o-phenylenediamine with acyl chlorides or acids under acidic conditions . Key variables include temperature, solvent polarity, and catalyst choice. Factorial design (e.g., varying molar ratios, reaction time) can systematically optimize yields . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions by modeling transition states and intermediates, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and verifying regioselectivity. For example, methoxy (-OCH₃) and phenyl groups produce distinct splitting patterns in aromatic regions. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related benzimidazole studies .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data regarding the compound’s reactivity or regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model competing reaction pathways to identify kinetically or thermodynamically favored products. For instance, frontier molecular orbital (FMO) analysis predicts reactivity by comparing HOMO-LUMO gaps of reactants . Molecular dynamics simulations (e.g., using Gaussian or ORCA) assess solvent effects and transition-state geometries. Discrepancies between theoretical and experimental results may arise from unaccounted solvent interactions or side reactions, requiring iterative refinement of computational parameters .

Q. What strategies are recommended for investigating the mechanistic role of the methoxyphenyl group in catalytic or supramolecular applications?

  • Methodological Answer : Mechanistic studies benefit from isotopic labeling (e.g., ¹⁸O in methoxy groups) to track bond cleavage/formation via kinetic isotope effects. For catalytic applications, in-situ spectroscopic monitoring (e.g., Raman or UV-Vis) can detect intermediate species. Comparative studies with analogs lacking the methoxy group (e.g., 2,3-diphenylimidazolidine) isolate its electronic contributions. Additionally, molecular docking simulations evaluate host-guest interactions in supramolecular systems .

Q. How should researchers address discrepancies in stability data under varying environmental conditions (e.g., pH, light exposure)?

  • Methodological Answer : Accelerated stability testing under controlled conditions (e.g., ICH guidelines) identifies degradation pathways. For photostability, use light sources mimicking sunlight (e.g., ISO 10977) and analyze degradation products via LC-MS. Contradictory results may arise from impurities or matrix effects; orthogonal validation (e.g., TGA for thermal stability vs. DSC for phase transitions) mitigates this. Statistical tools like ANOVA assess reproducibility across experimental replicates .

Data-Driven Research Design

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) followed by bioactivity assays (e.g., enzyme inhibition). High-throughput screening (HTS) paired with multivariate analysis (e.g., PCA) identifies key structural determinants. Fragment-based drug design (FBDD) leverages crystallographic data to map binding interactions. Cross-validation with in silico ADMET models (e.g., SwissADME) enhances translational relevance .

Q. How can researchers integrate heterogeneous data (e.g., synthesis yields, spectroscopic data) into predictive models for property optimization?

  • Methodological Answer : Machine learning (ML) algorithms (e.g., random forests, neural networks) trained on datasets spanning reaction conditions, yields, and spectral fingerprints can predict optimal synthetic routes. Tools like ChemML or DeepChem handle multi-modal data, while blockchain-enabled platforms ensure data integrity. For example, ICReDD’s feedback loop integrates experimental data into computational workflows to refine predictions iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.